molecular formula C5H2ClIN2O2 B1589499 2-Chloro-3-iodo-5-nitropyridine CAS No. 25391-60-0

2-Chloro-3-iodo-5-nitropyridine

Cat. No. B1589499
CAS RN: 25391-60-0
M. Wt: 284.44 g/mol
InChI Key: KUMMEUQAQSZVOD-UHFFFAOYSA-N
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Description

2-Chloro-3-iodo-5-nitropyridine is an important pyridine derivative . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .


Molecular Structure Analysis

The molecular formula of 2-Chloro-3-iodo-5-nitropyridine is C5H2ClIN2O2 . Its molecular weight is 284.44 . The structure of the molecule can be represented by the SMILES string [O-]N+c1cnc(Cl)c(I)c1 .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .


Physical And Chemical Properties Analysis

2-Chloro-3-iodo-5-nitropyridine is a solid with a melting point of 102-106 °C . Its empirical formula is C5H2ClIN2O2 and it has a molecular weight of 284.44 .

Scientific Research Applications

  • Summary of Application : “2-Chloro-3-iodo-5-nitropyridine” is used in the synthesis of neonicotinoid insecticides . Neonicotinoids are a class of insecticides that are chemically similar to nicotine and act on the nicotinic acetylcholine receptor (nAChR) of insects .
  • Results or Outcomes : The introduction of halogen atoms at the C5 position of the imidacloprid pyridine ring was found to maintain or even improve the activity toward the insect nAChRs . The insecticidal activity was tested on American cockroaches after injection and compared with that of imidacloprid .

Safety And Hazards

2-Chloro-3-iodo-5-nitropyridine is classified as Acute Tox. 4 Oral, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3, Respiratory system, H335 . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

While specific future directions for 2-Chloro-3-iodo-5-nitropyridine are not mentioned in the search results, it is noted that 5-Chloro-2-nitropyridine can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process . This suggests potential future directions for similar compounds like 2-Chloro-3-iodo-5-nitropyridine.

properties

IUPAC Name

2-chloro-3-iodo-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClIN2O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMMEUQAQSZVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456729
Record name 2-Chloro-3-iodo-5-nitropyridine
Source EPA DSSTox
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Molecular Weight

284.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-iodo-5-nitropyridine

CAS RN

25391-60-0
Record name 2-Chloro-3-iodo-5-nitropyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-iodo-5-nitropyridine
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Record name 25391-60-0
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Synthesis routes and methods I

Procedure details

A mixture of 3-iodo-5-nitropyridin-2-ol (37.6 mmol, 10 g), POCl3 (86.47 mmol, 7.94 ml) and PCl5 (48.87 mmol, 10.2 g) was heated at 140° C. for 1 h, under argon atmosphere. The crude mixture was poured into a mixture of ice and water and extracted with DCM. The solid residue was purified by chromatography over SiO2 eluting with hexane/dichloromethane mixtures affording 2-chloro-3-iodo-5-nitropyridine (7.32 g, yield 69%) of the expected product.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
7.94 mL
Type
reactant
Reaction Step One
Name
Quantity
10.2 g
Type
reactant
Reaction Step One
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-iodo-5-nitropyridin-2-ol (37.60 mmol, 10 g), POCl3 (86.47 mmol, 7.94 ml) and PCl5 (48.87 mmol, 10.2 g) was heated at 140° C. for 45 minutes under argon atmosphere. The mixture was cooled at room temperature, poured slowly over iced-water and extracted with dichloromethane. The organic phase was washed with water, NaHCO3 aqueous solution and brine. The solvent was evaporated and the crude mixture was purified by chromatography over SiO2 eluting hexane/DCM mixtures affording 7.32 g (yield 69%) of the expected product.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
7.94 mL
Type
reactant
Reaction Step One
Name
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
69%

Synthesis routes and methods III

Procedure details

2-Hydroxy-3-iodo-5-nitropyridine (2.55g, 9.5 mmol), phosphorous pentachloride (2.60g, 12 mmol) and phosphorous oxychloride (2 mL) were combined in a flask under nitrogen and heated to 140° C. for 45 mins. The cooled reaction mixture was poured over ice to give a solid which was partitioned between CH2Cl2 and water. The organic layer was separated, washed with brine, dried (MgSO4), filtered, and the solvent was removed in vacuo to give compound 765B (2.25 g, 83%) as a yellow solid. HPLC: 98.5% at 2.75 min(YMC S5 ODS column) eluting with 1090% aqueous methanol containing 0.2% phosphoric acid over a 4 min gradient monitoring at 220 nm.
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Yield
83%

Synthesis routes and methods IV

Procedure details

3-Iodo-5-nitropyridin-2-ol (3.00 g, 0.0113 mol) was heated to reflux in phosphoryl chloride (15 mL, 0.1609 mol) for 4 hours. The reaction was quenched in ice/water and was neutralized with Na2CO3. The reaction was extracted with ethyl acetate and the organic extracts were washed with water, saturated NaCl, dried (MgSO4) and stripped in vacuo to give the product, which was used in the next reaction without purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LVL Brown, S Kulkarni, OA Pavlova… - Journal of medicinal …, 2002 - ACS Publications
Reportedly, 2-[ 18 F]fluoro-A-85380, 1, a promising radiotracer for imaging the nicotinic acetylcholine receptor (nAChR) by positron emission tomography (PET) in humans, exhibits slow …
Number of citations: 36 pubs.acs.org
F Dollé, S Langle, G Roger, RR Fulton… - Australian journal of …, 2008 - CSIRO Publishing
… Recrystallization from ethanol gave 13.1 g (96%) of 2-chloro-3-iodo-5-nitropyridine 4 as a pale brown solid. R F 0.76 (heptane/EtOAc, 1/1 (v/v)). δ H (CDCl 3 , 298K) 9.17 (d, J 1.2, 1H), …
Number of citations: 5 www.publish.csiro.au

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